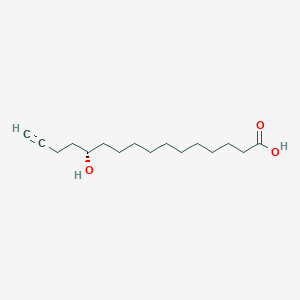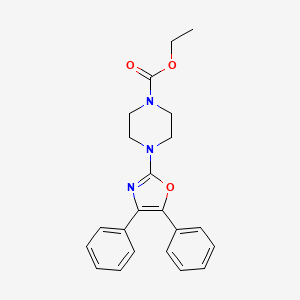![molecular formula C16H30O6 B13815307 (1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seprilose: is a small molecule drug known for its role as a prostaglandin E2 inhibitor. It was initially developed by Alseres Pharmaceuticals, Inc. and has been investigated for its potential therapeutic applications in skin and musculoskeletal diseases . The compound’s molecular formula is C16H30O6, and it has a molecular weight of 318.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Seprilose can be synthesized through a series of organic reactions. The preparation involves the use of specific reagents and solvents to achieve the desired chemical structure. One common method includes the use of heptyl alcohol and isopropylidene glucose as starting materials. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the final product .
Industrial Production Methods: In industrial settings, the production of Seprilose involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use. The synthesis is followed by purification steps such as crystallization and chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Seprilose undergoes various chemical reactions, including:
Oxidation: Seprilose can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with altered chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Seprilose, each with unique chemical and physical properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.
Biology: Investigated for its role in inhibiting prostaglandin E2 synthesis, which is involved in inflammation and pain pathways.
Medicine: Explored for its therapeutic potential in treating skin and musculoskeletal diseases, including rheumatic conditions.
Mécanisme D'action
Seprilose exerts its effects by inhibiting the enzyme prostaglandin E synthase (PGES), which is responsible for the synthesis of prostaglandin E2. By blocking this enzyme, Seprilose reduces the production of prostaglandin E2, thereby alleviating inflammation and pain. The molecular targets include the active site of PGES, where Seprilose binds and prevents the conversion of precursor molecules into prostaglandin E2 .
Comparaison Avec Des Composés Similaires
Aspirin: Both Seprilose and aspirin inhibit prostaglandin synthesis, but Seprilose specifically targets PGES, while aspirin inhibits cyclooxygenase (COX) enzymes.
Ibuprofen: Like Seprilose, ibuprofen is an anti-inflammatory agent, but it acts by inhibiting COX enzymes rather than PGES.
Celecoxib: This compound is a selective COX-2 inhibitor, differing from Seprilose’s mechanism of action on PGES
Uniqueness: Seprilose’s unique mechanism of action as a PGES inhibitor sets it apart from other anti-inflammatory drugs that typically target COX enzymes. This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .
Propriétés
Formule moléculaire |
C16H30O6 |
|---|---|
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12+,13-,14+,15+/m0/s1 |
Clé InChI |
GWSUUEYOBZZHIJ-XPABHHOTSA-N |
SMILES isomérique |
CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC(O2)(C)C |
SMILES canonique |
CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


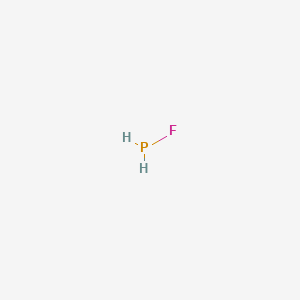

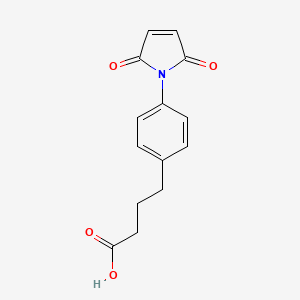
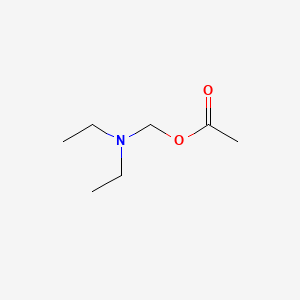
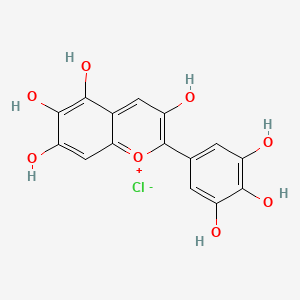
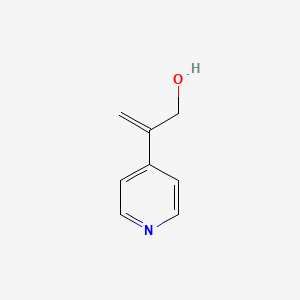
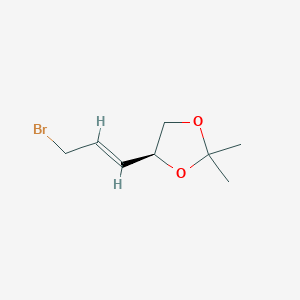
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
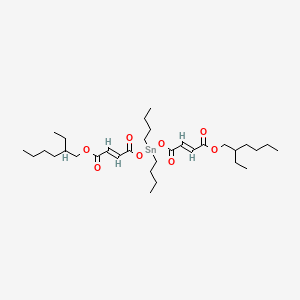


![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
